molecular formula C9H12N2O3 B10844886 (5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one

(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one

Katalognummer: B10844886
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: RWCYHUWSHCXNRR-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrrole and oxazolidinone rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one typically involves the formation of the oxazolidinone ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. The methoxymethyl group can be introduced via a methoxymethylation reaction, often using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrrole ring or the oxazolidinone moiety.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or other strong bases to facilitate the replacement of the methoxymethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction can lead to partially or fully reduced compounds.

Wissenschaftliche Forschungsanwendungen

(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5S)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one: The stereoisomer of the compound with similar properties but different biological activity.

    3-pyrrol-1-yl-1,3-oxazolidin-2-one: Lacks the methoxymethyl group, leading to different reactivity and applications.

    5-(methoxymethyl)-1,3-oxazolidin-2-one: Lacks the pyrrole ring, affecting its chemical behavior and uses.

Uniqueness

(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is unique due to the presence of both the pyrrole and oxazolidinone rings, as well as the methoxymethyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

(5R)-5-(methoxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H12N2O3/c1-13-7-8-6-11(9(12)14-8)10-4-2-3-5-10/h2-5,8H,6-7H2,1H3/t8-/m1/s1

InChI-Schlüssel

RWCYHUWSHCXNRR-MRVPVSSYSA-N

Isomerische SMILES

COC[C@H]1CN(C(=O)O1)N2C=CC=C2

Kanonische SMILES

COCC1CN(C(=O)O1)N2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.